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molecular formula C7H6BrNO B8612632 3-Bromo-5-oxiranyl-pyridine

3-Bromo-5-oxiranyl-pyridine

Cat. No. B8612632
M. Wt: 200.03 g/mol
InChI Key: GTLZPFBXTPUGHQ-UHFFFAOYSA-N
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Patent
US09242966B2

Procedure details

To a solution of trimethylsulfoxonium iodide (7.10 g, 32.3 mmol) in DMSO (25 mL) was added NaH (95%, 0.774 g, 32.3 mmol) portionwise at ambient temperature followed by dropwise addition of 5-bromonicotinaldehyde (3.00 g, 16.1 mmol) in DMSO (15 mL) over 15 min. The reaction mixture was quenched by the addition of ice cold water (200 mL) and the resulting mixture extracted with EtOAc (2×150 mL). The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The resulting residue was purified by combiflash (REDISEP®, silica gel, 40 g, 25% EtOAc/hexanes) to obtain 3-bromo-5-(oxiran-2-yl)pyridine (1.00 g, 31.0%) as a pale yellow liquid. LCMS (Condition 8): retention time 1.83 min, [M+2]=202.2. 1H NMR (400 MHz, CDCl3) δ 2.79 (dd, J=2.4 Hz, J=5.2 Hz, 1 H), 3.20 (dd, J=4.0 Hz, J=5.2 Hz, 1 H), 3.87 (dd, J=2.4 Hz, J=4.0 Hz, 1 H), 7.69 (dd, J=1.6 Hz, J=2.0 Hz, 1 H), 8.50 (d, J=1.6 Hz, 1 H), 8.62 (d, J=2.0 Hz, 1 H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.774 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][S+](C)(C)=O.[H-].[Na+].[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([CH:17]=1)[CH:15]=[O:16]>CS(C)=O>[Br:9][C:10]1[CH:11]=[N:12][CH:13]=[C:14]([CH:15]2[CH2:2][O:16]2)[CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
0.774 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC=C(C=O)C1
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of ice cold water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with EtOAc (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by combiflash (REDISEP®, silica gel, 40 g, 25% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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